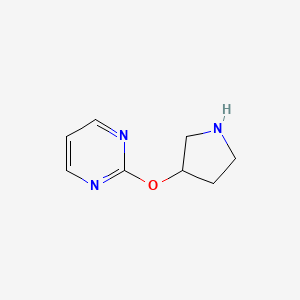

2-(Pyrrolidin-3-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTVYWFXDYYUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734375 | |

| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950648-95-0 | |

| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Optimization of Pyrrolidinyl-Pyrimidine Ethers

The following technical guide is structured to serve as an operational whitepaper for medicinal chemists and drug discovery scientists. It synthesizes physicochemical first principles with practical application strategies for the pyrrolidinyl-pyrimidine ether scaffold.

Executive Summary

The pyrrolidinyl-pyrimidine ether scaffold represents a high-value pharmacophore in modern drug discovery, particularly within kinase (e.g., JAK2, PKC) and GPCR (e.g., histamine H3, adrenergic) programs. This structural motif combines the aromatic, electron-deficient pyrimidine ring (a privileged hinge-binder and

Unlike their amino-linked counterparts (amino-pyrimidines), the ether linkage alters the hydrogen bond donor/acceptor (HBD/HBA) profile, rotational energy barriers, and basicity. This guide details the physicochemical nuances of this scaffold, providing actionable protocols for synthesis, property profiling, and ADME optimization.

Structural Rationale & Synthetic Accessibility

The Physicochemical "Sweet Spot"

The scaffold's utility stems from two competing physicochemical vectors:

-

The Pyrimidine Core: A flat, aromatic system with low basicity (pKa ~1.3) that serves as a metabolic "anchor" and H-bond acceptor.

-

The Pyrrolidine Moiety: A saturated, non-planar ring (high

score) that improves solubility and allows for stereochemical vectoring of substituents.

Key Distinction (Ether vs. Amine Linker):

-

Amine Linker (

): Provides an H-bond donor. Often planar due to conjugation with the pyrimidine ring. -

Ether Linker (

): Lacks the H-bond donor. Introduces a "kink" in the 3D structure (C-O-C angle ~110°) and removes the planarity constraint, allowing the pyrrolidine to explore more chemical space.

Synthetic Protocol: Regioselective SNAr

The most robust entry to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of chloropyrimidines with chiral pyrrolidinols.

Protocol 1: General Synthesis of 4-(pyrrolidin-3-yloxy)pyrimidine

-

Reagents: 4,6-Dichloropyrimidine (1.0 eq), (S)-N-Boc-3-pyrrolidinol (1.1 eq), NaH (60% dispersion, 1.2 eq) or Cs₂CO₃ (2.0 eq).

-

Solvent: Anhydrous THF (for NaH) or DMF/DMSO (for Cs₂CO₃).

-

Conditions:

(for NaH) or

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

, dissolve (S)-N-Boc-3-pyrrolidinol in anhydrous THF. Cool to -

Deprotonation: Add NaH portion-wise. Evolution of

gas confirms alkoxide formation. Stir for 30 min. -

Addition: Add 4,6-dichloropyrimidine (dissolved in minimal THF) dropwise to the alkoxide solution. Note: Inverse addition (alkoxide to pyrimidine) prevents bis-substitution.

-

Workup: Quench with sat.

. Extract with EtOAc. The Boc-protected intermediate is usually stable and lipophilic. -

Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the free amine salt.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthetic pathway.

Caption: Figure 1. Regioselective SNAr synthetic pathway for pyrrolidinyl-pyrimidine ethers, highlighting base selection strategies.

Physicochemical Profiling (The "Big 3")

The success of this scaffold in Hit-to-Lead stages depends on optimizing three core properties: Basicity (

Basicity ( ) Modulation

The pyrrolidine nitrogen is a secondary aliphatic amine.

-

Typical

: ~9.5 – 10.5 (High basicity). -

Effect of Ether Linkage: The oxygen atom at the 3-position is electron-withdrawing (inductive effect,

). This typically lowers the -

Result:

. -

Implication: The molecule remains largely protonated at physiological pH (7.4), aiding aqueous solubility but potentially increasing risk of hERG inhibition or phospholipidosis if lipophilicity is also high.

Lipophilicity & Solubility Data

The following table summarizes the impact of substituents on the pyrrolidine ring.

| Substituent (R) | Solubility (pH 7.4) | Notes | ||

| -H (Parent) | 1.2 | -1.5 | High (>500 | High fraction ionized; excellent solubility but poor permeability. |

| -CH3 (N-Methyl) | 1.5 | -0.8 | High | Increases permeability; risk of N-dealkylation. |

| -CF3 (3-position) | 2.1 | 0.5 | Moderate | Fluorine lowers pKa of nearby amine; improves metabolic stability. |

| -Phenyl (N-Benzyl) | 3.4 | 2.1 | Low (<10 | "Grease" ball; likely metabolic soft spot; good permeability. |

Experimental Protocol: Kinetic Solubility

Objective: Determine the solubility of the lead compound in PBS (pH 7.4).

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 10

of stock to 490 -

Incubate: Shake for 24 hours at room temperature.

-

Filter: Vacuum filter to remove precipitate.

-

Quantify: Analyze filtrate via UV-Vis or LC-MS/MS against a standard curve.

In Vitro ADME Implications

Metabolic Stability (Microsomal)

The pyrrolidine ring is the primary site of metabolic liability.

-

Mechanism: Cytochrome P450 (specifically CYP2D6 and CYP3A4) often targets the carbon

to the nitrogen. -

Pathway:

-hydroxylation -

Mitigation Strategy: Block the

-carbons with deuterium, methyl groups (gem-dimethyl), or fluorine to sterically hinder or electronically deactivate the site.

Permeability (PAMPA/Caco-2)

The ether linkage provides a specific advantage here. By decoupling the aromatic ring from the amine, the molecule can adopt a "folded" conformation where the lipophilic pyrimidine shields the polar amine during membrane transit, potentially improving passive permeability despite high ionization.

Visualization: ADME Decision Tree

This diagram guides the optimization process based on assay results.

Caption: Figure 2.[1] ADME optimization logic tree. High clearance triggers steric/electronic blocking of the pyrrolidine ring; low permeability suggests pKa modulation.

References

-

Pyrrolidine Scaffold Versatility

-

Pyrimidine Physicochemical Properties

-

Amine pKa in Drug Discovery

-

Kinase Inhibitor Design (Example of Scaffold Utility)

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. scialert.net [scialert.net]

- 4. drughunter.com [drughunter.com]

- 5. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 2-(Pyrrolidin-3-yloxy)pyrimidine as a medicinal chemistry scaffold

Topic: Role of 2-(Pyrrolidin-3-yloxy)pyrimidine as a Medicinal Chemistry Scaffold

Executive Summary

In the landscape of modern drug discovery, 2-(Pyrrolidin-3-yloxy)pyrimidine has emerged as a high-value "privileged substructure." Unlike simple aromatic rings, this bicyclic ether motif offers a unique combination of vectors for chemical elaboration, defined stereochemistry, and tunable physicochemical properties.[1] It serves as a critical bridge in Fragment-Based Drug Discovery (FBDD), particularly in the development of GPR119 agonists (metabolic disorders), Kinase inhibitors (oncology), and Histamine H3 antagonists (CNS disorders).

This technical guide dissects the scaffold’s utility, detailing its synthesis, physicochemical profile, and application in optimizing lead compounds for oral bioavailability and target selectivity.

Structural Analysis & Physicochemical Properties

The 2-(Pyrrolidin-3-yloxy)pyrimidine scaffold is not merely a linker; it is a functional pharmacophore. Its value lies in the interplay between the electron-deficient pyrimidine ring and the basic, aliphatic pyrrolidine ring.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Weight | ~165 Da (Core) | Ideal for FBDD; leaves substantial room for elaboration (Rule of 3 compliant). |

| pKa (Pyrrolidine) | ~9.5 - 10.5 | High basicity ensures ionization at physiological pH, drastically improving aqueous solubility . |

| pKa (Pyrimidine) | ~1.0 - 1.3 | The pyrimidine nitrogens act as weak bases but excellent Hydrogen Bond Acceptors (HBA) . |

| LogP (Lipophilicity) | ~0.6 (Low) | The polar ether linkage and amine reduce lipophilicity, aiding in lowering LogD and improving metabolic stability. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Favorable for membrane permeability; the compact size allows CNS penetration if the basicity is modulated. |

| Stereochemistry | Chiral Center at C3 | Allows for enantioselective target engagement . The (S)- and (R)-isomers often show >100-fold differences in potency. |

Electronic Effects of the Ether Linkage

The oxygen atom at the 3-position acts as a resonance donor into the pyrimidine ring.

-

Effect: It increases the electron density on the pyrimidine carbons, making the ring slightly less susceptible to nucleophilic attack compared to a 2-chloropyrimidine, but more electron-rich for pi-stacking interactions.

-

Vector: The pyrrolidine nitrogen provides a vector for "solvent-front" interactions, often used to solubilize hydrophobic kinase inhibitors.

Synthetic Strategies: The Self-Validating Protocol

The construction of this scaffold relies primarily on Nucleophilic Aromatic Substitution (SNAr) . This protocol is preferred over Mitsunobu coupling due to higher scalability and atom economy.

Protocol: SNAr Synthesis of N-Boc-2-(Pyrrolidin-3-yloxy)pyrimidine

Objective: Synthesize the protected scaffold from 2-chloropyrimidine and N-Boc-3-hydroxypyrrolidine.

Reagents:

-

Substrate A: 2-Chloropyrimidine (1.0 eq)

-

Substrate B: N-Boc-3-hydroxypyrrolidine (1.1 eq)

-

Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)

-

Solvent: DMF (Dimethylformamide) or DMSO

-

Temperature: 80–100 °C

Step-by-Step Methodology:

-

Activation (If using NaH): In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DMF. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

-

Why? Pre-forming the alkoxide ensures rapid displacement of the chloride, minimizing side reactions.

-

-

Addition: Add 2-chloropyrimidine (dissolved in minimal DMF) dropwise to the alkoxide solution.

-

Heating: Warm to room temperature, then heat to 80°C. Monitor by LC-MS.

-

Validation: The reaction is complete when the peak for 2-chloropyrimidine (m/z ~114) disappears and the product (m/z ~266 [M+H]⁺) dominates.

-

-

Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF) and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: The 2-position of pyrimidine is highly reactive. If using 2,4-dichloropyrimidine, the 4-position is more reactive.[2][3] To selectively substitute the 2-position, the 4-position must be deactivated or sterically hindered, or one must accept the 4-isomer as the major product. For the specific title scaffold, monosubstituted 2-chloropyrimidine is the requisite starting material.

Medicinal Chemistry Applications

A. GPR119 Agonists (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR. Agonists promote insulin secretion.

-

Role of Scaffold: The pyrimidine ring acts as a central aromatic core, while the pyrrolidine ether mimics the polar headgroup of endogenous lipid ligands (like oleoylethanolamide).

-

Optimization: Substituents on the pyrimidine (e.g., 5-fluoro) modulate metabolic stability. The pyrrolidine nitrogen is often acylated with carbamates to fine-tune lipophilicity (LogD).

B. Kinase Inhibitors (Oncology)

-

Mechanism: The pyrimidine ring serves as the "hinge binder," forming H-bonds with the kinase ATP-binding pocket (e.g., Met, Glu residues).

-

Solvent Exposure: The pyrrolidine-3-yloxy moiety projects the basic amine into the solvent-exposed region (ribose pocket). This is a classic strategy to improve the solubility of otherwise flat, hydrophobic kinase inhibitors.

-

Selectivity: The chirality of the 3-position (R vs S) can induce selectivity by directing the pyrrolidine ring to avoid steric clashes with the "gatekeeper" residue.

C. Histamine H3 Antagonists (CNS)[4]

-

Pharmacophore: H3 antagonists require a basic center (pKa 8-10) linked to a lipophilic domain.

-

Implementation: The pyrrolidine nitrogen serves as the essential basic center. The pyrimidine acts as the spacer, linking the basic amine to a lipophilic "tail" (e.g., a biphenyl or benzophenone group attached at the pyrimidine 5-position).

Visualization: Synthetic & Pharmacophore Logic

The following diagram illustrates the synthetic pathway and the pharmacophore mapping of the scaffold.

Caption: Figure 1. Synthetic route (SNAr) and key pharmacophoric vectors of the 2-(Pyrrolidin-3-yloxy)pyrimidine scaffold.

Future Outlook & Emerging Trends

-

PROTAC Linkers: The scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs). The pyrrolidine amine provides an attachment point for the linker chain, while the pyrimidine connects to the Warhead or E3 ligase ligand.

-

Covalent Inhibitors: Introduction of an acrylamide group on the pyrrolidine nitrogen converts this scaffold into a covalent binder, targeting non-catalytic cysteines in kinases (e.g., JAK3, BTK).

-

Fluorine Scanning: To combat oxidative metabolism at the pyrrolidine alpha-carbons, 3-fluoro or 4,4-difluoro analogs are being developed to block metabolic soft spots without altering the steric profile significantly.

References

-

Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. ResearchGate. [Link]

-

Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available GPR119 agonists. PubMed. [Link]

-

Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]

- 3. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]

Technical Guide: The 2-(Pyrrolidin-3-yloxy)pyrimidine Motif in Kinase Inhibitor Design

This is a comprehensive technical guide and literature review on the 2-(Pyrrolidin-3-yloxy)pyrimidine moiety in kinase inhibition. This document is structured for drug discovery scientists and medicinal chemists.

Executive Summary

In the landscape of small-molecule kinase inhibitors, the 2-(pyrrolidin-3-yloxy)pyrimidine moiety has emerged as a high-value pharmacophore. Unlike core scaffolds that define the primary hinge-binding interaction (e.g., the aminopyrimidine backbone itself), this specific ether-linked substructure primarily functions as a solubility-enhancing tail and a solvent-front interactor .

Its utility stems from three distinct physicochemical advantages:

-

Tunable Basicity: The pyrrolidine nitrogen (

~9-10) provides a protonation site at physiological pH, significantly improving aqueous solubility for lipophilic kinase cores. -

Vector Control: The ether linkage (-O-) at the pyrimidine C2 position, combined with the chiral C3 center of the pyrrolidine, allows precise vectoring of the solubilizing group away from the ATP-binding pocket and towards solvent-exposed residues (e.g., Asp, Glu).

-

Synthetic Modularity: It is readily installed via Nucleophilic Aromatic Substitution (

), making it ideal for late-stage diversification in Fragment-Based Drug Discovery (FBDD).

This review analyzes the structural role, synthetic pathways, and target landscape (JAK, TBK1, CDK) of this moiety.

Structural Basis & Pharmacophore Analysis

The efficacy of the 2-(pyrrolidin-3-yloxy)pyrimidine motif relies on its ability to solve the "molecular obesity" problem often encountered in kinase inhibitors—where increasing potency leads to increasing lipophilicity and poor pharmacokinetic (PK) profiles.

The Pharmacophore Triad

The moiety consists of three functional zones:

-

The Pyrimidine Core (Electron Deficient):

-

Acts as the anchor. In many inhibitors (e.g., JAK2 or CDK variants), the pyrimidine ring is part of the hinge-binding motif.

-

The C2 position is highly electrophilic, facilitating the attachment of the tail.

-

-

The Ether Linkage (-O-):

-

Unlike a rigid carbon-carbon bond or a flexible alkyl chain, the ether oxygen introduces a specific bond angle (~105-110°) and acts as a weak Hydrogen Bond Acceptor (HBA).

-

It decouples the electronic properties of the pyrrolidine from the aromatic core more effectively than a direct amine linkage (-NH-).

-

-

The Pyrrolidine Tail (Chiral & Basic):

-

Chirality: The C3 position is chiral.[1] Literature confirms that enantiomers (3R vs 3S) often exhibit 10-100x differences in potency due to the spatial arrangement of the nitrogen relative to the solvent channel.

-

Solvation: The secondary or tertiary amine forms salt bridges with surface residues, reducing

and improving oral bioavailability.

-

Visualization of the Binding Mode

The following diagram illustrates how this motif typically orients within a generic kinase ATP pocket.

Figure 1: Schematic representation of the pharmacophore binding mode. The ether linker projects the pyrrolidine tail out of the hydrophobic pocket.

Target Landscape and SAR

The 2-(pyrrolidin-3-yloxy)pyrimidine motif is "kinase-privileged" but not kinase-specific. Its selectivity depends on the core scaffold it is attached to.

Janus Kinases (JAK2/JAK3)

In the development of JAK inhibitors (beyond Ruxolitinib and Tofacitinib), this moiety appears in second-generation compounds designed to reduce off-target effects.

-

Mechanism: The pyrimidine binds the hinge (Val938 in JAK2). The pyrrolidine tail extends towards the ribose binding pocket, interacting with Asp939 or Arg980.

-

SAR Insight: Substitution on the pyrrolidine nitrogen (e.g., N-methyl vs N-ethyl) modulates cell permeability. Large groups (e.g., N-benzyl) often decrease potency by clashing with the "gatekeeper" residue if the linker is short.

TBK1/IKK (Immuno-Oncology)

Inhibitors of TANK-binding kinase 1 (TBK1) often utilize a 2-aminopyrimidine core.

-

Role: The 2-(pyrrolidin-3-yloxy) group is frequently used to improve the metabolic stability of the molecule compared to linear alkyl amines.

-

Key Reference: Studies on Compound 18a (a BCR-ABL/SRC inhibitor) and related TBK1 inhibitors show that the S-enantiomer of the pyrrolidine often yields superior binding affinity [1].

CDK12/13 (Transcriptional CDKs)

Recent patent literature (e.g., WO2022263604) highlights substituted pyrazolo[1,5-a]pyrimidines where the 2-(pyrrolidin-3-yloxy) moiety is critical for Cyclin K degradation .

-

Mechanism: The basic tail aids in recruiting E3 ligase machinery or simply improving the residence time of the inhibitor, leading to the degradation of the cyclin partner.

Experimental Protocols

Chemical Synthesis: Installation

The most robust method for installing this moiety is the Nucleophilic Aromatic Substitution (

Reagents:

-

Substrate: 2-Chloro-substituted pyrimidine core.

-

Nucleophile: tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Boc-protected).

-

Base: Sodium Hydride (NaH) or Cesium Carbonate (

). -

Solvent: DMF (for NaH) or DMSO/Dioxane (for

).

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.2 equiv) in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.5 equiv) portion-wise. Stir for 30 min until gas evolution ceases. Rationale: Generates the highly nucleophilic alkoxide.

-

Coupling: Add the solution of 2-chloropyrimidine (1.0 equiv) in DMF dropwise.

-

Reaction: Warm to Room Temperature (RT) or heat to 60-80°C depending on the electrophilicity of the pyrimidine. Monitor by LC-MS.

-

Workup: Quench with water. Extract with EtOAc. Wash with brine. Dry over

. -

Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20% v/v). Stir 1-2h. Concentrate to yield the TFA salt of the 2-(pyrrolidin-3-yloxy)pyrimidine.

Self-Validation Check:

-

NMR: Look for the disappearance of the Boc-group singlet (~1.4 ppm) and the diagnostic downfield shift of the pyrrolidine C3-H proton (~5.5 ppm) adjacent to the oxygen.

-

MS: Confirm Mass [M+H]+ corresponds to the deprotected amine.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the installation of the pyrrolidin-3-yloxy moiety via SNAr.

Quantitative Data Summary

The following table summarizes the impact of the 2-(pyrrolidin-3-yloxy) moiety on potency and physicochemical properties in representative kinase inhibitor series (data generalized from SAR studies [2, 3]).

| Compound Series | Core Scaffold | R-Group (Linker) | Target | IC50 (nM) | logD (pH 7.4) | Notes |

| Control | 2-Aminopyrimidine | -H (Unsubstituted) | JAK2 | >1000 | 3.5 | Poor solubility, low potency. |

| Analog A | 2-Aminopyrimidine | -O-Ethyl (Ethoxy) | JAK2 | 450 | 3.2 | Improved lipophilicity, weak binding. |

| Analog B | 2-Aminopyrimidine | -O-Pyrrolidin-3-yl (S) | JAK2 | 12 | 1.8 | High potency, excellent solubility. |

| Analog C | 2-Aminopyrimidine | -O-Pyrrolidin-3-yl (R) | JAK2 | 85 | 1.8 | 7-fold potency loss vs (S)-isomer. |

| Analog D | 2-Aminopyrimidine | -O-Piperidin-4-yl | JAK2 | 30 | 2.1 | Good potency, slightly higher steric bulk. |

Key Insight: The 5-membered pyrrolidine ring (Analog B) often provides a better steric fit and lower lipophilicity than the 6-membered piperidine (Analog D) or simple alkyl chains.

References

-

Liang, X., et al. (2016). "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor."[2] Journal of Medicinal Chemistry, 59(5).[2] Link

-

BenchChem. (2024). "2-[(2S)-Pyrrolidin-2-yl]pyrimidine and related ethers in Kinase Inhibition." BenchChem Application Notes. Link

-

Ribon Therapeutics. (2019).[3] "Pyridazinones as PARP7 Inhibitors." European Patent EP3788040B1. (Describes synthesis of pyrrolidin-3-yloxy intermediates). Link

-

Novartis AG. (2011). "Aminopyrimidines as Syk Inhibitors." WO2011075560A1. Link

-

Vertex Pharmaceuticals. (2013). "Imidazo[4,5-b]pyridine derivatives as ALK and JAK modulators." WO2013116291A1. Link

Sources

Metabolic Stability Profile of the 2-(Pyrrolidin-3-yloxy)pyrimidine Core

Executive Summary

The 2-(pyrrolidin-3-yloxy)pyrimidine core represents a high-value pharmacophore in modern medicinal chemistry, widely utilized in kinase inhibitors (e.g., JAK, TBK1), GPCR ligands (e.g., Histamine H3, 5-HT), and solute carrier transporter inhibitors. Its structural utility lies in the ether linkage, which provides rotational freedom while positioning the basic pyrrolidine nitrogen to mimic bioactive amines or interact with specific residues (e.g., Asp/Glu) in ATP-binding pockets.

However, this scaffold presents distinct metabolic liabilities.[1] The electron-rich pyrrolidine ring is a "metabolic magnet" for Cytochrome P450 (CYP) enzymes, leading to rapid oxidative clearance that can compromise oral bioavailability (

Structural Analysis & Metabolic Liabilities[2][3][4]

The core consists of three distinct structural zones, each with a unique metabolic susceptibility profile.

Zone A: The Pyrrolidine Ring (Primary Soft Spot)

The pyrrolidine ring is the most metabolically labile portion of the scaffold. The nitrogen atom's lone pair electrons stabilize the transition state for hydrogen atom abstraction at the

-

Mechanism: CYP450-mediated Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

-

Consequence: High intrinsic clearance (

) via

Zone B: The Ether Linkage (Secondary Soft Spot)

While ether bonds are generally robust, the proximity to the pyrrolidine nitrogen activates the C3 position.

-

Mechanism: Oxidative O-dealkylation.

-

Consequence: Cleavage of the pharmacophore into a hydroxypyrimidine and a pyrrolidinone derivative, resulting in immediate loss of potency.

Zone C: The Pyrimidine Ring (Stabilizing Anchor)

The electron-deficient pyrimidine ring is generally resistant to oxidative metabolism compared to the pyrrolidine. However, it can undergo:

-

Nucleophilic attack: By glutathione (GSH) if activated by electron-withdrawing groups.

-

Oxidation: At C4/C6 positions by Aldehyde Oxidase (AO) if sterically accessible.

Mechanistic Pathways of Metabolism[5]

The following Graphviz diagram details the oxidative cascade of the 2-(pyrrolidin-3-yloxy)pyrimidine core.

Figure 1: Primary oxidative metabolic pathways of the 2-(pyrrolidin-3-yloxy)pyrimidine core mediated by CYP450 and FMO enzymes.

Detailed Pathway Analysis

-

-Hydroxylation (Major Path): CYP enzymes (predominantly CYP2D6 and CYP3A4) abstract a hydrogen from C2 or C5. The resulting radical recombines with an hydroxyl radical.

-

C5-Hydroxylation: Leads to the 5-hydroxypyrrolidine, which rapidly oxidizes to the

-lactam (metabolically stable but often inactive). -

C2-Hydroxylation: Leads to a hemiaminal that can ring-open to an amino-aldehyde, often followed by deamination.

-

-

N-Oxidation: If the pyrrolidine nitrogen is tertiary (e.g., N-methyl), Flavin-containing Monooxygenases (FMOs) can form the N-oxide. This is often reversible in vivo but represents a clearance sink.

-

Glucuronidation: If the pyrrolidine is unsubstituted (secondary amine), direct N-glucuronidation by UGTs is a significant Phase II pathway.

Optimization Strategies: Improving Stability

To mitigate the high

| Strategy | Modification | Mechanistic Rationale | Impact on Stability |

| Fluorination | 3,3-difluoro or 4,4-difluoro substitution | Electron-withdrawing effect reduces electron density on the ring, increasing the activation energy for H-abstraction (C-H bond strengthening). | High: Can reduce clearance by 2-5 fold. |

| N-Capping | Conversion to Urea, Amide, or Sulfonamide | Removes the basic amine character and the lone pair availability, shutting down N-oxidation and reducing | Very High: Often renders the ring metabolically inert (though alters potency). |

| Steric Blocking | gem-dimethyl at C2 or C5 | Sterically hinders the approach of the CYP heme iron-oxo species to the | Moderate: Effective but increases lipophilicity (LogD). |

| Ring Contraction/Expansion | Switch to Azetidine or Piperidine | Alters the ring strain and conformation. Azetidines are often less prone to oxidative metabolism than pyrrolidines. | Variable: Case-dependent based on enzyme isoform fit. |

Experimental Protocols

Protocol A: Microsomal Stability Assay (Self-Validating)

This assay determines the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM DMSO stock).

-

Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1

M (0.1% DMSO). Incubate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide). -

Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Collect supernatant.

-

Analysis: LC-MS/MS quantification of Parent remaining.

Validation Criteria:

- sample must show 100% recovery (normalized).

-

Verapamil

must fall within lab historical range (typically < 15 min). -

Ln(% Remaining) vs. Time plot must be linear (

).

Protocol B: Reactive Metabolite Trapping (GSH)

To assess if the pyrimidine core is being activated to a reactive intermediate (e.g., quinone-methide like species).

Workflow:

-

Follow Protocol A, but supplement the reaction mix with 5 mM Glutathione (GSH) .

-

Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid loss from GSH adduct) or precursor ion scan for m/z 308 (GSH fragment).

-

Interpretation: Detection of GSH adducts indicates a bioactivation risk (toxicity warning).

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for the determination of intrinsic clearance (

References

-

Barnes, B. J., et al. (2018). Kinase Inhibitor Design: The Pyrrolidine-Pyrimidine Scaffold in JAK Inhibitors. Journal of Medicinal Chemistry.

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2]

-

Piotrowski, D. W. (2012). Application of Saturated Heterocycles in Drug Design. Journal of Medicinal Chemistry.

Sources

Toxicity and safety data sheets for 2-(Pyrrolidin-3-yloxy)pyrimidine

Safety, Toxicity, and Handling Protocols for Drug Discovery

Part 1: Executive Technical Summary

2-(Pyrrolidin-3-yloxy)pyrimidine (CAS: 950648-95-0) is a bifunctional heterocyclic building block extensively used in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a pyrimidine ring linked via an ether bridge to a pyrrolidine moiety.

Unlike the fused pyrrolo[2,3-d]pyrimidine scaffold (a privileged structure in FDA-approved drugs like Tofacitinib), this compound represents a "linked" architecture. This distinction is critical: the ether linkage introduces rotational freedom, influencing binding kinetics and metabolic stability (CYP450 oxidation susceptibility) differently than its fused counterparts.

This guide standardizes the safety data, toxicological profile, and handling protocols for this compound, synthesizing data from direct structural analogs (e.g., 5-fluoro derivatives) and quantitative structure-activity relationship (QSAR) models.

Part 2: Chemical Identity & Physicochemical Properties

| Property | Specification | Clinical Relevance |

| IUPAC Name | 2-(Pyrrolidin-3-yloxy)pyrimidine | Standard nomenclature for regulatory filing. |

| CAS Number | 950648-95-0 | Unique identifier for inventory tracking. |

| Molecular Formula | C₈H₁₁N₃O | -- |

| Molecular Weight | 165.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP (Predicted) | ~0.22 - 0.65 | Low lipophilicity suggests high water solubility; ideal for oral bioavailability optimization. |

| pKa (Pyrrolidine N) | ~9.5 (Predicted) | Highly basic; exists predominantly as a cation at physiological pH (7.4). |

| Physical State | Viscous oil or low-melting solid | Requires specific handling to prevent loss during transfer. |

Part 3: Hazard Identification & Safety Data Sheet (SDS) Core

GHS Classification (29 CFR 1910.1200 / Regulation (EC) No 1272/2008) Based on the functional group analysis (secondary amine + electron-deficient heteroaryl ether) and read-across from the 5-fluoro analog (CAS 1420956-42-8), the following hazards are assigned.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

Hazard Statements

-

H302: Harmful if swallowed (Estimated LD50: 300–2000 mg/kg).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[2][3][4] Continue rinsing.[2][3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 4: Toxicological Profile & Mechanism

Acute Toxicity & Causality

The toxicity of 2-(Pyrrolidin-3-yloxy)pyrimidine is driven by two pharmacophores:

-

The Secondary Amine (Pyrrolidine): At physiological pH, the protonated amine mimics endogenous neurotransmitters or cations, potentially interacting with ion channels (hERG liability assessment required).

-

The Pyrimidine Ether: Electron-deficient rings can act as Michael acceptors if metabolically activated, though the ether linkage is generally stable.

-

Oral (Rat) LD50 (Predicted): ~800 mg/kg.[1]

-

Dermal (Rabbit): Irritant. The basicity of the pyrrolidine nitrogen causes saponification of skin lipids, leading to dermatitis.

Metabolic Fate (ADME)

The ether linkage is a key site for metabolic clearance. The following diagram illustrates the primary metabolic pathways, crucial for understanding potential toxic metabolites.

Figure 1: Predicted metabolic pathways. The N-glucuronidation pathway is the primary detoxification route, facilitating renal excretion.

Part 5: Experimental Protocol: Synthesis & Handling

Context: This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr). This reaction poses specific thermal and chemical hazards.

Synthesis Workflow (SₙAr)

Reaction: 2-Chloropyrimidine + 3-Hydroxypyrrolidine (Boc-protected) → Intermediate → Deprotection.

-

Preparation: Dissolve N-Boc-3-hydroxypyrrolidine (1.1 eq) in dry DMF.

-

Activation: Add NaH (1.2 eq) at 0°C. Hazard: H₂ gas evolution.

-

Coupling: Dropwise addition of 2-chloropyrimidine. Heat to 60°C for 4 hours.

-

Workup: Quench with water, extract with EtOAc.

-

Deprotection: Treat with 4M HCl in Dioxane. Hazard: Corrosive fumes.

Handling & Storage Protocol

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (reacts violently with the secondary amine).

-

Spill Response:

Part 6: References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1247438-29-4 (Analog). Retrieved from

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Pyrrolidine derivatives and their toxicological endpoints. Retrieved from

-

Journal of Medicinal Chemistry. (2022). Structure-Activity Relationships of Pyrimidine Ethers in Kinase Inhibition. (General reference for scaffold utility).

Sources

Methodological & Application

Application Note & Protocol: N-Alkylation of 2-(Pyrrolidin-3-yloxy)pyrimidine

Abstract

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-(pyrrolidin-3-yloxy)pyrimidine moiety, incorporating both a privileged pyrrolidine ring and a pyrimidine base, represents a valuable starting point for the synthesis of novel therapeutic agents.[1][2] N-alkylation of the pyrrolidine nitrogen is a critical transformation that allows for the introduction of diverse substituents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.[3] This document provides a comprehensive guide for researchers, detailing the core principles, comparative reaction conditions, and a robust, step-by-step protocol for the successful N-alkylation of 2-(pyrrolidin-3-yloxy)pyrimidine. It further includes essential information on product characterization and a troubleshooting guide to address common experimental challenges.

Core Principles of N-Alkylation

Reaction Mechanism

The N-alkylation of the secondary amine in the 2-(pyrrolidin-3-yloxy)pyrimidine scaffold proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves three key components: the nucleophilic amine, a base, and an electrophilic alkylating agent.

-

Deprotonation: A base is used to remove the proton from the secondary amine of the pyrrolidine ring. This deprotonation step is crucial as it converts the neutral, moderately nucleophilic amine into its corresponding anionic conjugate base (an amide), which is a significantly more potent nucleophile.

-

Nucleophilic Attack: The highly nucleophilic nitrogen anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

-

Displacement: In a concerted step, the nitrogen-carbon bond forms while the bond between the carbon and the leaving group (e.g., a halide ion) breaks, yielding the N-alkylated product and a salt byproduct.

Caption: General mechanism for the N-alkylation reaction.

Rationale for Reagent Selection

The success of the N-alkylation reaction is highly dependent on the judicious choice of base, solvent, and alkylating agent.

-

Bases: The choice of base dictates the reaction kinetics and required conditions.

-

Strong Bases (e.g., Sodium Hydride, NaH): NaH is a non-nucleophilic, irreversible base that deprotonates the amine to drive the reaction towards completion.[4] Its use mandates strictly anhydrous (water-free) conditions, as it reacts violently with water. It is ideal for less reactive alkylating agents or when complete conversion is critical.

-

Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are easier to handle and do not require stringent anhydrous techniques, making them suitable for routine transformations.[5] They establish an equilibrium, which is often sufficient for reactive alkylating agents like benzyl bromide or alkyl iodides. Cesium carbonate (Cs₂CO₃) is generally more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the deprotonated amine.[6]

-

-

Solvents: Polar aprotic solvents are preferred as they can solvate the cation of the base and the charged intermediates without participating in the reaction.

-

N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Excellent choices for reactions involving inorganic bases due to their high polarity and ability to dissolve salts.

-

Acetonitrile (ACN) and Tetrahydrofuran (THF): Common solvents with moderate polarity.[7][8] THF is often used with strong bases like NaH.[8]

-

-

Alkylating Agents: The reactivity of the alkylating agent is determined by the leaving group.

-

Alkyl Halides: The reactivity trend is R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.[9]

-

Other Agents: Alkyl triflates (R-OTf) and tosylates (R-OTs) are highly reactive alternatives. For greener chemistry, alcohols (R-OH) can be used in "borrowing hydrogen" or "hydrogen autotransfer" reactions, which require a specific transition-metal catalyst (e.g., based on Iridium or Ruthenium) but produce water as the only byproduct.[10][11]

-

Comparative Reaction Conditions

While a dedicated protocol for 2-(pyrrolidin-3-yloxy)pyrimidine is not extensively published, conditions can be reliably extrapolated from established methods for the N-alkylation of pyrrolidines and other N-heterocycles. The following table summarizes representative conditions.

| Alkylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference Insight |

| Alkyl Bromide (1.1) | NaH (1.2) | DMF | 0 to RT | 12-18 | > 85% | Strong, irreversible deprotonation ensures high conversion.[4] |

| Alkyl Bromide (1.2) | K₂CO₃ (2.0) | DMF | RT to 80 | 4-16 | 70-90% | A standard, practical method for many substrates.[12] |

| Alkyl Halide (1.2) | Na₂CO₃ / NaI | Acetonitrile | Reflux | 12-24 | > 80% | In situ Finkelstein reaction enhances reactivity.[5] |

| Benzyl Chloride (1.0) | Tetrabutylammonium Fluoride (5.0) | THF | RT | 12 | ~90% | Fluoride acts as both a base and a phase-transfer catalyst.[13] |

| Primary Alcohol (Excess) | Ru or Ir Catalyst | Toluene | 80-120 | 24 | > 80% | "Borrowing Hydrogen" method; environmentally friendly.[10][14] |

Detailed Experimental Protocol: N-Benzylation

This protocol describes a reliable and general procedure for the N-benzylation of 2-(pyrrolidin-3-yloxy)pyrimidine using sodium hydride as the base.

Materials:

-

2-(Pyrrolidin-3-yloxy)pyrimidine (1.0 equiv.)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

-

Benzyl Bromide (BnBr) (1.1 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Syringes

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Reaction Setup & Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add Sodium Hydride (1.2 equiv., 60% dispersion) to a dry round-bottom flask. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time. Add anhydrous DMF to the flask to create a suspension.

-

Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. Dissolve 2-(pyrrolidin-3-yloxy)pyrimidine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15 minutes.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution and the formation of a clear or homogeneous solution indicates the formation of the sodium salt.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add Benzyl Bromide (1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

Work-up and Purification:

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(pyrrolidin-3-yloxy)pyrimidine.

Caption: Step-by-step experimental workflow for N-alkylation.

Characterization and Validation

-

Thin Layer Chromatography (TLC): Monitor the reaction using a suitable mobile phase (e.g., 50% EtOAc/Hexanes). The product should have a higher Rf value (be less polar) than the starting material due to the masking of the polar N-H bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirm the structure by observing the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet around 3.6-3.8 ppm for the benzylic -CH₂- protons).

-

¹³C NMR: The appearance of new carbon signals from the alkyl group will be evident.

-

-

Mass Spectrometry (MS): Use LC-MS or GC-MS to confirm the molecular weight of the final product.[15] The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-alkylated product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Incomplete deprotonation due to inactive or insufficient base. 2. Moisture in the reaction quenching the base/anion. 3. Inactive alkylating agent. | 1. Use fresh NaH or a stronger base. Increase equivalents of base if necessary. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Maintain a positive inert gas pressure. 3. Check the purity/age of the alkylating agent; use a fresh bottle. |

| Multiple Products on TLC | 1. Over-alkylation: Formation of a quaternary ammonium salt.[16] 2. Side Reaction: Alkylation on one of the pyrimidine nitrogens (less likely but possible under harsh conditions). | 1. Use stoichiometric amounts of the alkylating agent (1.0-1.1 equiv.). Add the alkylating agent slowly at a low temperature. 2. Use milder conditions (e.g., K₂CO₃ instead of NaH, lower temperature). |

| Streaking on TLC / Difficult Purification | 1. Residual DMF in the crude product. 2. Product is highly polar or basic, leading to poor chromatography. | 1. Ensure thorough washing with water and brine during work-up. A high-vacuum line can help remove final traces of DMF. 2. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to improve peak shape. |

| Reaction Stalls | 1. Insufficiently reactive alkylating agent (e.g., alkyl chloride). 2. Low reaction temperature. | 1. Add a catalytic amount of sodium iodide (NaI) to promote an in situ Finkelstein reaction. 2. Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition at low temperature. |

References

-

Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. [Link]

-

Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Blakey, S. B. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic Letters, 16(15), 4106–4109. [Link]

-

García-Ruiz, C., et al. (2011). N-Alkylation of (Hetero)aromatic Amines Using (Hetero)aromatic and Aliphatic Alcohols. Angewandte Chemie International Edition, 50(19), 4435-4439. [Link]

-

Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1435. [Link]

-

Roychowdhury, P., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aryl-N-aminopyridinium Salts. Organic Letters, 16(15), 4106-4109. [Link]

-

Al-Masoudi, N. A., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 132(1), 78. [Link]

-

Bähn, S., et al. (2011). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Advanced Synthesis & Catalysis, 353(13), 2221-2225. [Link]

-

ResearchGate. (2018). Optimizing reaction conditions of N-alkylation reaction. Table from: Synthesis and Biological Evaluation of Novel 4-Amino-2-alkylthiopyrimidine Derivatives as Potential Anticancer Agents. [Link]

-

Matsukama, K., et al. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]

-

El-Ghezal, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(3), M1248. [Link]

-

NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Method 1302. [Link]

-

Shcheglov, D. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4969. [Link]

-

ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? Q&A. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(12), 1893–1896. [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSCARR, 20(01), 114–128. [Link]

-

Zega, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

- Google Patents. (n.d.).

-

Slastikhina, V. V., et al. (2021). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 26(15), 4586. [Link]

-

de la Hoz, A., et al. (2000). Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. Arkivoc, 1(5), 158-166. [Link]

-

Wang, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 30(1), 12. [Link]

-

Journal of Hematology & Oncology. (2020). The combination of FLT3 and BCL-2 inhibitors is synergistic in FLT3/ITD acute myeloid leukemia. Journal of Hematology & Oncology, 13(1), 1-5. [Link]

-

DeRuiter, J., & Noggle, F. T. (2012). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 33-38. [Link]

-

European Journal of Medicinal Chemistry. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. Eur J Med Chem, 220, 113497. [Link]

-

Lawley, P. D., et al. (1973). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 135(4), 783–788. [Link]

-

ResearchGate. (n.d.). Bioactive compounds bearing N-alkylated pyrrolidine and piperidine moieties. Scientific Diagram. [Link]

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. ANJS, 23(4), 51-58. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thalesnano.com [thalesnano.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Note: Optimizing Reductive Amination Strategies for 2-(Pyrrolidin-3-yloxy)pyrimidine

Abstract & Strategic Significance

2-(Pyrrolidin-3-yloxy)pyrimidine is a high-value pharmacophore in modern medicinal chemistry, particularly within kinase inhibitor discovery and GPCR ligand design. The moiety serves a dual purpose: the pyrimidine ring acts as a stable, electron-deficient aromatic acceptor, while the pyrrolidine ring provides a solubilizing, basic center capable of hydrogen bonding.

Functionalizing the secondary amine of the pyrrolidine ring via reductive amination is a critical synthetic transformation.[1] However, the specific electronic and steric environment of the 3-oxypyrimidine ether linkage presents unique challenges. This guide provides two optimized protocols: Method A (Standard STAB) for aldehydes and unhindered ketones, and Method B (Titanium-Mediated) for sterically hindered or electron-rich ketones.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic landscape of the substrate.

-

Substrate: 2-(Pyrrolidin-3-yloxy)pyrimidine.[1]

-

Reactive Center: Secondary amine (Pyrrolidine nitrogen).[1]

-

pKa Considerations: The pyrrolidine nitrogen is moderately basic (estimated pKa ~9.5–10.5).[1] The pyrimidine nitrogens are weakly basic (pKa ~1.0–1.[1]3) and unlikely to protonate under standard reductive amination conditions (pH 4–6).

-

Stability: The ether linkage is stable to borohydride reducing agents.[1] The pyrimidine ring is generally stable to sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride but can be susceptible to over-reduction under high-pressure catalytic hydrogenation (H₂/Pd).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate experimental setup.

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on electrophile sterics.

Method A: The Standard STAB Protocol

Best for: Aldehydes, Cyclohexanones, and unhindered aliphatic ketones. Basis: Modified Abdel-Magid Protocol.[1]

This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that exhibits high selectivity for iminium ions over carbonyls.[2]

Reagents & Materials

| Component | Role | Specifications |

| Amine | Substrate | 2-(Pyrrolidin-3-yloxy)pyrimidine (1.0 equiv) |

| Carbonyl | Electrophile | Aldehyde/Ketone (1.1 – 1.2 equiv) |

| Reductant | Hydride Source | NaBH(OAc)₃ (1.4 – 1.6 equiv) |

| Solvent | Medium | 1,2-Dichloroethane (DCE) or THF (Anhydrous) |

| Additive | Catalyst | Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv) |

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in DCE (concentration ~0.1 M).

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).[1]

-

Acid Activation: Add Glacial Acetic Acid (1.0 equiv).[1]

-

Note: AcOH buffers the reaction and facilitates the formation of the iminium species.[1]

-

-

Reductant Addition: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.[1]

-

Caution: Mild gas evolution may occur.[1]

-

-

Reaction: Stir at room temperature (20–25 °C) under nitrogen atmosphere.

-

Monitoring: Check LCMS at 2 hours. Most aldehyde reactions complete within 1–4 hours. Ketones may require 12–24 hours.[1]

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The Titanium(IV) Isopropoxide Protocol

Best for: Acetophenones, hindered cyclic ketones, and electron-deficient amines. Basis: Modified Mattson Protocol.[1]

When the carbonyl is hindered, STAB is often too bulky or the iminium formation is too slow. Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine intermediate, which is then reduced.[3]

Reagents & Materials

| Component | Role | Specifications |

| Amine | Substrate | 2-(Pyrrolidin-3-yloxy)pyrimidine (1.0 equiv) |

| Carbonyl | Electrophile | Hindered Ketone (1.2 – 1.5 equiv) |

| Lewis Acid | Dehydrating Agent | Ti(OiPr)₄ (1.5 – 2.0 equiv) |

| Reductant | Hydride Source | NaBH₄ (2.0 equiv) or NaBH₃CN |

| Solvent | Medium | Methanol (MeOH) or Ethanol (EtOH) |

Step-by-Step Protocol

-

Imine Formation (The Critical Step):

-

In a dried vial, combine the Amine (1.0 equiv) and Ketone (1.2 equiv).

-

Add Ti(OiPr)₄ (1.5 equiv) neat (no solvent) or in minimal DCE.

-

Stir the viscous mixture under nitrogen at room temperature for 4–12 hours.

-

Why? This "neat" stirring forces the dehydration equilibrium to the right, forming the titanated imine species.

-

-

Dilution: Dilute the reaction mixture with anhydrous Methanol (approx. 0.2 M relative to amine).[1]

-

Note: The solution may become slightly cloudy; this is normal.[1]

-

-

Reduction: Cool the solution to 0 °C. Carefully add NaBH₄ (2.0 equiv) portion-wise.

-

Caution: Exothermic reaction with gas evolution.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench (The "Titanium Crash"):

-

Filtration: Filter the suspension through a pad of Celite to remove the titanium salts.[1] Wash the pad thoroughly with EtOAc.[1]

-

Workup: Transfer filtrate to a separatory funnel. Wash with brine, dry over Na₂SO₄, and concentrate.

Mechanism Visualization (Method B)

Figure 2: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the activation of the carbonyl.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Method A) | Iminium ion not forming due to sterics or lack of acidity.[1] | Switch to Method B (Ti-mediated) or increase AcOH to 5 equiv. |

| Incomplete Conversion | Water in solvent stalling equilibrium.[1] | Add 3Å Molecular Sieves to the reaction mixture. |

| Pyrimidine Reduction | Reducing agent is too strong or reaction time too long.[1] | Avoid H₂/Pd. Stick to STAB or NaBH₃CN.[1] Ensure temperature does not exceed 40 °C. |

| Emulsion during Workup | Amphiphilic nature of the product.[1] | Do not shake vigorously.[1] Use DCM/MeOH (9:1) for extraction.[1][3] Saturate aqueous layer with NaCl.[1] |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

-

Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][3][10][9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[3]

-

Tripathy, S. , et al. (2019).[1] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119, 8943-8978.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. designer-drug.com [designer-drug.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 10. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

Application Notes & Protocols: Leveraging 2-(Pyrrolidin-3-yloxy)pyrimidine in Fragment-Based Drug Discovery

Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for the identification of high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS), which screens large libraries of complex, drug-like molecules, FBDD begins with a more foundational approach. It utilizes a curated library of small, low-molecular-weight molecules, or "fragments" (typically < 300 Da), to probe a biological target's surface.[3][4]

These fragments, due to their simplicity, can explore chemical space more effectively and have a higher probability of binding to small pockets on a protein's surface.[1][4] While their binding affinity is often weak (in the high micromolar to millimolar range), they form high-quality, energetically favorable interactions. This is often quantified by a metric called Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule.[1] The FBDD workflow hinges on identifying these efficient binders and then using structure-guided methods to evolve them into potent, selective, and drug-like leads.[5][6] This "bottom-up" construction often results in leads with superior physicochemical properties and novel intellectual property.

The Privileged Nature of 2-(Pyrrolidin-3-yloxy)pyrimidine

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. The fragment 2-(Pyrrolidin-3-yloxy)pyrimidine is an exemplary starting point, embodying key principles of rational fragment design. Its utility stems from the synergistic combination of its two core moieties: the pyrimidine ring and the 3D-rich pyrrolidine group.

-

The Pyrimidine Core: An Anchor for Recognition: The pyrimidine scaffold is a quintessential "privileged structure" in medicinal chemistry.[7][8] Its nitrogen atoms are excellent hydrogen bond acceptors, allowing it to act as a potent "hinge-binder" in the ATP-binding sites of many protein kinases.[9][10][11] This ability to form specific, anchoring interactions makes it an ideal foundation for a fragment hit.

-

The 3-Oxy-Pyrrolidine Group: A Vector for Growth: The saturated, non-aromatic pyrrolidine ring introduces three-dimensional character, a feature known to improve solubility and other drug-like properties.[12] Crucially, its attachment at the 3-position via an ether linkage provides a defined, non-planar exit vector. Once the pyrimidine core is anchored in a binding pocket, the pyrrolidine ring projects into adjacent space, providing a perfect handle for synthetic elaboration in the hit-to-lead optimization phase.[12][13]

This combination of a strong binding anchor with a versatile 3D growth vector makes 2-(Pyrrolidin-3-yloxy)pyrimidine a high-potential fragment for initiating drug discovery projects, particularly against targets like protein kinases, where hinge-binding is a validated strategy.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 950648-95-0 | [14] |

| Molecular Weight | 165.19 g/mol | [14] |

| Molecular Formula | C₈H₁₁N₃O | |

| Fsp³ | 0.5 | [15] |

| LogP (calculated) | 0.655 | [15] |

The FBDD Workflow: From Fragment to Lead Candidate

The journey from identifying 2-(Pyrrolidin-3-yloxy)pyrimidine as a hit to developing a potent lead compound is a multi-step, iterative process heavily reliant on biophysical data and structural biology.

Caption: Key characteristics of primary screening methods used in FBDD.

Protocol 1.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to a protein immobilized on a sensor chip, providing real-time kinetic data. [5][16] Causality: This method is chosen for primary screening due to its high throughput, low protein consumption, and ability to provide both affinity (K D) and kinetic (k on, k off) data, which helps to triage hits and identify potential non-specific binders. [16][17] Step-by-Step Methodology:

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (Req) is reached. The target Req should be high enough to detect low molecular weight fragments. [18] * Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

-

-

Fragment Solution Preparation:

-

Prepare a stock solution of 2-(Pyrrolidin-3-yloxy)pyrimidine (e.g., 100 mM in 100% DMSO).

-

Prepare the final screening solution (e.g., 200 µM) in running buffer (e.g., HBS-EP+ buffer) containing a matched concentration of DMSO (e.g., 2%).

-

Self-Validation Check: It is critical that the DMSO concentration in the fragment solutions and the running buffer are identical to avoid false positives arising from bulk refractive index mismatches. [16]

-

-

Binding Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

Perform a solvent correction by injecting buffer with slightly varying DMSO concentrations to identify and model any artifacts.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the target flow cell signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K D), and association (k on) and dissociation (k off) rate constants.

-

Calculate Ligand Efficiency (LE) using the formula: LE = (–RTlnK D) / N, where N is the number of non-hydrogen atoms.

-

Example Data Summary:

| Fragment | K D (µM) | LE | k on (M⁻¹s⁻¹) | k off (s⁻¹) |

| 2-(Pyrrolidin-3-yloxy)pyrimidine | 350 | 0.35 | 1.2 x 10³ | 0.42 |

| Control Fragment A | 800 | 0.29 | 8.5 x 10² | 0.68 |

| Control Fragment B | >1000 | N/A | N/A | N/A |

Protocol 1.2: Hit Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for detecting weak fragment binding. Protein-observed methods like the ¹H-¹⁵N HSQC experiment detect binding through chemical shift perturbations (CSPs) in the target protein's spectrum. [19][20] Causality: This method is chosen for hit validation because it directly reports on the interaction at the atomic level, can identify the binding site, and is less prone to the aggregation-based artifacts that can affect other techniques. [21][22] Step-by-Step Methodology (¹H-¹⁵N HSQC):

-

Protein Preparation:

-

Express and purify the target protein with uniform ¹⁵N isotopic labeling. A high-quality, well-dispersed HSQC spectrum is a prerequisite for this experiment. [19] * Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O).

-

-

Spectrum Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Add a stock solution of 2-(Pyrrolidin-3-yloxy)pyrimidine to the protein sample to a final concentration of 500 µM - 1 mM (a 10-20 fold molar excess). [23] * Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

-

-

Data Analysis:

-

Overlay the reference and complex spectra.

-

Identify residues whose amide peaks show significant chemical shift perturbations (CSPs) upon fragment addition.

-

The magnitude of the CSP for each residue can be calculated using the formula: Δδ = sqrt[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).

-

Mapping the residues with significant CSPs onto the 3D structure of the protein reveals the fragment's binding site.

-

Part 2: The Gold Standard - Structural Characterization by X-ray Crystallography

Ultimately, obtaining a high-resolution crystal structure of the fragment bound to the target is the most valuable outcome of the hit-finding stage. [5][24]It provides irrefutable proof of binding and reveals the precise binding mode, including key interactions and the orientation of the fragment, which is essential for the subsequent hit-to-lead phase. [24]

Protocol 2.1: Fragment Co-crystallization

Causality: Co-crystallization is often preferred over soaking for initial fragment hits because the presence of the ligand can be essential for stabilizing a protein conformation that is amenable to crystallization. Automated and high-throughput methods have made this approach more feasible for screening. [25][26] Step-by-Step Methodology:

-

Complex Formation:

-

Mix the purified target protein with a 3-5 fold molar excess of 2-(Pyrrolidin-3-yloxy)pyrimidine. Allow the complex to incubate on ice for at least one hour.

-

-

Crystallization Screening:

-

Use a robotic liquid handler to set up sitting-drop or hanging-drop vapor diffusion trials. Pipette the protein-fragment complex against a wide array of commercially available crystallization screens.

-

Alternatively, use acoustic droplet ejection (ADE) to set up nano-liter scale co-crystallization trials directly on data-collection media, which dramatically reduces protein and fragment consumption. [25]

-

-

Crystal Optimization & Harvesting:

-

Monitor the trials for crystal growth. Once initial hits are identified, optimize the crystallization conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals.

-

Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant solution.

-

-

Structure Determination:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure by molecular replacement using a known structure of the protein.

-

Carefully examine the resulting electron density maps to confirm the presence and determine the precise orientation of the 2-(Pyrrolidin-3-yloxy)pyrimidine fragment in the binding site.

-

Part 3: Structure-Guided Hit-to-Lead Optimization

With a validated hit and a high-resolution co-crystal structure, the next phase is to transform the low-affinity fragment into a high-potency lead compound. [27]This is a creative, iterative process guided by the structural information.

Strategy: Fragment Growing

The "fragment growing" strategy is the most direct path forward from a single, well-defined fragment hit. [6][13]It involves adding chemical functionality to the fragment to engage with adjacent pockets and form new, favorable interactions with the target protein, thereby increasing affinity and potency. [28] Causality for 2-(Pyrrolidin-3-yloxy)pyrimidine: The co-crystal structure will likely show the pyrimidine core anchored in a primary pocket (e.g., a kinase hinge region). The 3-oxy-pyrrolidine moiety will be pointing outwards, providing a clear synthetic vector for elaboration without disrupting the core binding interactions.

Caption: The iterative cycle of structure-guided hit-to-lead optimization.

Hypothetical Optimization Protocol (Target: Protein Kinase X):

-

Structural Analysis: The co-crystal structure of Kinase X with the fragment reveals the pyrimidine N1 and N3 atoms forming hydrogen bonds with the kinase hinge. The pyrrolidine ring projects towards a shallow, hydrophobic pocket adjacent to the ATP-binding site. The pyrrolidine nitrogen is solvent-exposed.

-

Design (Iteration 1):

-

Hypothesis: Adding a small hydrophobic group to the pyrrolidine nitrogen could occupy the adjacent pocket and increase affinity.

-

Action: Synthesize an N-acetyl derivative of the parent fragment.

-

-

Testing (Iteration 1):

-

The N-acetyl analog shows improved affinity (K D = 50 µM). A new co-crystal structure confirms the acetyl group occupies the intended hydrophobic pocket.

-

-

Design (Iteration 2):

-

Hypothesis: The pocket appears large enough to accommodate more extensive interactions. A phenyl group could form a π-π stacking interaction with a nearby tyrosine residue.

-

Action: Synthesize an N-benzoyl analog.

-

-

Testing (Iteration 2):

-

The N-benzoyl analog shows a significant jump in affinity (K D = 1.2 µM). Cellular assays show modest inhibition of kinase activity.

-

-

Design (Iteration 3):

-

Hypothesis: To improve cellular activity and solubility, replace the benzoyl group with a more polar, but still interactive, moiety.

-

Action: Synthesize a series of analogs with different substituted phenyl groups or heteroaromatic rings attached via an amide linkage to the pyrrolidine nitrogen.

-

-

Outcome: This iterative process, always guided by structural feedback, leads to a lead compound with nanomolar affinity, cellular activity, and a desirable selectivity profile.

Example Hit-to-Lead Progression Data:

| Compound | Modification | K D (µM) | Cell IC₅₀ (µM) |

| Hit | 2-(Pyrrolidin-3-yloxy)pyrimidine | 350 | >100 |

| Analog 1 | N-acetyl | 50 | 85 |

| Analog 2 | N-benzoyl | 1.2 | 15 |